Hexasilane, 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenyl-

Descripción

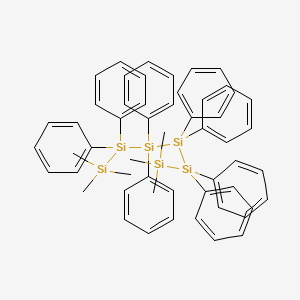

Hexasilane, 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenyl- (hereafter referred to by its full IUPAC name), is a highly substituted oligosilane characterized by a linear hexasilane backbone (Si₆) with alternating methyl and phenyl substituents. The compound features six methyl groups at terminal positions (1,1,1,6,6,6) and eight phenyl groups distributed across the central silicon atoms (positions 2,2,3,3,4,4,5,5). This structural arrangement confers unique steric and electronic properties, making it a candidate for applications in organometallic chemistry, particularly in the synthesis of silylated metallocenes .

The synthesis of this compound involves the use of potassium tert-butoxide (KOtBu) to deprotonate a precursor hexasilane, leading to the formation of a dianionic intermediate (as shown in Scheme 6 of the referenced study). Nuclear magnetic resonance (NMR) spectroscopy confirms the proposed structure, with distinct signals for methyl and phenyl substituents .

Propiedades

Número CAS |

89634-96-8 |

|---|---|

Fórmula molecular |

C54H58Si6 |

Peso molecular |

875.5 g/mol |

Nombre IUPAC |

[diphenyl(trimethylsilyl)silyl]-[[diphenyl(trimethylsilyl)silyl]-diphenylsilyl]-diphenylsilane |

InChI |

InChI=1S/C54H58Si6/c1-55(2,3)57(47-31-15-7-16-32-47,48-33-17-8-18-34-48)59(51-39-23-11-24-40-51,52-41-25-12-26-42-52)60(53-43-27-13-28-44-53,54-45-29-14-30-46-54)58(56(4,5)6,49-35-19-9-20-36-49)50-37-21-10-22-38-50/h7-46H,1-6H3 |

Clave InChI |

IXJFUGGPAKDQJD-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Solvent Effects

Análisis De Reacciones Químicas

Types of Reactions: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like alkyl halides, nucleophiles like Grignard reagents.

Major Products Formed:

Oxidation: Silanol or siloxane derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted organosilicon compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Silicon-Based Materials

Hexasilane can be utilized in the synthesis of silicon-based materials. Its ability to undergo polymerization makes it a candidate for creating siloxane polymers which are crucial in the production of flexible electronics and coatings.

Nanocomposites

The compound can serve as a precursor for silicon nanoparticles. These nanoparticles have applications in electronics and photonics due to their unique optical properties. Hexasilane-derived nanoparticles can enhance the performance of photovoltaic cells by improving light absorption.

Reagent in Organic Reactions

Hexasilane is used as a reagent in organic synthesis. Its silicon atoms can participate in cross-coupling reactions that are essential for forming carbon-silicon bonds. This application is particularly valuable in the synthesis of complex organic molecules.

Silanol Formation

The compound can be hydrolyzed to form silanols which are versatile intermediates in organic chemistry. Silanols can be further transformed into various functional groups making hexasilane a key player in synthetic pathways.

Surface Modification

In nanotechnology, hexasilane can be employed for surface modification of nanoparticles. By attaching hexasilane to nanoparticle surfaces, researchers can enhance compatibility with organic solvents or biological systems.

Drug Delivery Systems

The unique properties of hexasilane make it suitable for developing drug delivery systems. Its ability to form stable complexes with drugs can improve the solubility and bioavailability of pharmaceutical compounds.

Case Studies

Mecanismo De Acción

The mechanism of action of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The phenyl and methyl groups attached to the silicon atoms also play a role in modulating the compound’s properties and reactivity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity and Functionalization

The target compound exhibits distinct reactivity compared to its methoxy-substituted analog:

- Metallocene Synthesis: The hexamethyl-octaphenyl derivative was investigated for silylated metallocene synthesis but faced challenges in isolating bis-silylated products. In contrast, the methoxy analog demonstrated better compatibility with Group 4 metallocenes (e.g., zirconocene or titanocene derivatives), likely due to reduced steric hindrance from smaller methoxy groups .

- The phenyl groups in the target compound provide steric bulk but less electronic modulation .

Research Findings and Limitations

- Isolation Challenges : The synthesis of bis-silylated metallocenes using the target compound was unsuccessful, prompting exploration of alternative silanides (e.g., the methoxy analog) .

- Spectroscopic Evidence : NMR data for the target compound confirmed its structure, but further characterization (e.g., X-ray crystallography) is needed to resolve steric effects.

- Knowledge Gaps: Comparative studies on electronic properties (e.g., UV-Vis, cyclic voltammetry) between the two compounds are absent in current literature.

Q & A

Basic Question: What synthetic strategies address steric hindrance during the preparation of hexasilane derivatives with multiple phenyl and methyl substituents?

Methodological Answer:

Steric hindrance in highly substituted silanes can lead to incomplete reactions or side products. Strategies include:

- Slow reagent addition to minimize overcrowding at reactive sites.

- Low-temperature synthesis (e.g., –20°C to 0°C) to reduce kinetic competition between substituents.

- Inert atmosphere (e.g., nitrogen/argon) to prevent oxidation of reactive intermediates.

- Bulky solvent systems (e.g., toluene or dichloromethane) to stabilize intermediates.

Example protocol from analogous syntheses:

- Use of oxalyl chloride for activation of carboxyl groups in sterically hindered environments, followed by dropwise addition of nucleophiles under nitrogen .

Basic Question: How should researchers characterize the structural integrity of hexasilane derivatives using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : Identify methyl (δ 0.8–1.5 ppm) and phenyl (δ 6.5–7.5 ppm) protons. Splitting patterns reveal substituent arrangement.

- ¹³C-NMR : Confirm quaternary carbons (e.g., silicon-bonded carbons at δ 120–140 ppm).

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) to verify molecular weight.

- IR Spectroscopy : Detect Si-C bonds (450–550 cm⁻¹) and phenyl ring vibrations (1450–1600 cm⁻¹).

Example data from similar compounds:

| Technique | Key Peaks/Observations | Reference |

|---|---|---|

| ¹H-NMR (CDCl₃) | δ 1.18–1.41 (s, CH₃), δ 7.0–7.5 (m, Ph) | |

| LC-MS | [M-H]⁻ at m/z 492.4 |

Advanced Question: How can discrepancies between experimental NMR data and computational predictions be resolved for complex silanes?

Methodological Answer:

- Multi-dimensional NMR : Use HSQC/HMBC to assign overlapping signals.

- Isotopic labeling : Introduce ²⁹Si or ¹³C labels to track connectivity.

- DFT Calculations : Optimize molecular geometries (e.g., B3LYP/6-31G*) to predict chemical shifts. Compare with experimental data to refine models.

Example workflow:

Perform 2D NMR to resolve ambiguous peaks.

Run DFT simulations using Gaussian or ORCA.

Adjust computational parameters (e.g., solvent effects) to align with experimental conditions .

Advanced Question: What iterative approaches optimize reaction yields in sterically hindered silane functionalization?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. reaction time).

- Parallel microscale reactions : Test multiple conditions simultaneously.

Example from iterative synthesis:

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 0°C to 40°C | 15°C | 25% → 60% |

| Catalyst Loading | 1 mol% to 5 mol% | 3 mol% | Reduced side products |

Basic Question: How is thermal stability assessed for phenyl-rich silanes, and what degradation mechanisms are observed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Monitor mass loss at 200–400°C (degradation of organic substituents).

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., Si-Si bond cleavage).

- Mechanistic Insight : Phenyl groups enhance thermal stability via π-π stacking, but methyl groups may lower decomposition onset.

Advanced Question: How can contradictions in batch-to-batch purity data be analyzed and mitigated?

Methodological Answer:

- Root-cause analysis : Use fishbone diagrams to identify variables (e.g., moisture, catalyst age).

- Statistical Process Control (SPC) : Track purity trends using control charts.

- Advanced purification : Employ silica gel chromatography (e.g., chloroform:methanol gradients) or recrystallization from hexane/ethyl acetate mixtures .

Example troubleshooting:

| Issue | Likely Cause | Solution |

|---|---|---|

| Variable LC-MS | Incomplete reaction | Extend reaction time |

| NMR impurities | Solvent residues | Vacuum-dry samples |

Advanced Question: What computational models predict the electronic effects of substituents on silicon frameworks?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity.

- Natural Bond Orbital (NBO) : Study hyperconjugation between Si and substituents.

- Molecular Dynamics (MD) : Simulate steric interactions in solution.

Example findings:

| Substituent | HOMO-LUMO Gap (eV) | Reactivity Trend |

|---|---|---|

| Phenyl | 5.2 | Low |

| Methyl | 4.8 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.